Calmodulin Antagonism: Elnadipine Demonstrates >10–100-Fold Greater Potency Than Nifedipine in Calmodulin-Stimulated Phosphodiesterase Assays
Elnadipine inhibits calmodulin-stimulated cyclic nucleotide phosphodiesterase with an IC50 within the range of 5×10⁻⁷ M to 4.5×10⁻⁶ M (0.5–4.5 µM), as measured in the CaM-stimulated phosphodiesterase test system [1]. In contrast, nifedipine partially inhibits the same CaM-activated phosphodiesterase activity only at substantially higher concentrations between 1×10⁻⁵ M and 4.4×10⁻⁴ M (10–440 µM) [2]. This represents a 10- to 100-fold potency advantage for elnadipine in this secondary pharmacological parameter. Notably, the calmodulin-inhibitory activity of elnadipine is separated from its calcium-channel-blocking activity by a factor of 10 to 5000 [1], defining a dual pharmacophore mechanism that standard dihydropyridines do not achieve at comparable concentrations.
| Evidence Dimension | Inhibition of calmodulin-stimulated cAMP phosphodiesterase (IC50) |
|---|---|
| Target Compound Data | Elnadipine: IC50 range 0.5–4.5 µM |
| Comparator Or Baseline | Nifedipine: IC50 range 10–440 µM |
| Quantified Difference | 10–100-fold lower IC50 (higher potency) for elnadipine |
| Conditions | Cell-free enzymatic assay; CaM-stimulated phosphodiesterase (elnadipine: Mannhold et al. 1992; nifedipine: Minocherhomjee et al. 1984) |
Why This Matters
A buyer seeking a dual-action compound to probe both calcium-channel and calmodulin-dependent pathways must select elnadipine, as standard dihydropyridines lack sufficient calmodulin engagement at experimentally practical concentrations.
- [1] Mannhold R, Jablonka B, Voigt W, Schönfinger K, Schraven E. Calcium- and calmodulin-antagonism of elnadipine derivatives: comparative SAR. Eur J Med Chem. 1992;27(3):229-235. doi:10.1016/0223-5234(92)90006-M View Source
- [2] Minocherhomjee AE, et al. Antagonism of calmodulin and phosphodiesterase by nifedipine and related calcium entry blockers. Cell Calcium. 1984;5(2):121-136. PMID: 6325019 View Source
